4-(3-Hydroxy-pyridin-2-yl)-cyclohexanone
Description
4-(3-Hydroxy-pyridin-2-yl)-cyclohexanone is a cyclohexanone derivative featuring a pyridine ring substituted with a hydroxyl group at the 3-position. This compound combines the conformational flexibility of the cyclohexanone scaffold with the electronic and hydrogen-bonding properties of the hydroxypyridine moiety. Such structural attributes make it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(3-hydroxypyridin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H13NO2/c13-9-5-3-8(4-6-9)11-10(14)2-1-7-12-11/h1-2,7-8,14H,3-6H2 |
InChI Key |
RAMHTXDZBJOIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=C(C=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Cyclohexanone derivatives exhibit significant variations in physical properties depending on substituent size, polarity, and hydrogen-bonding capacity:
Key Observations :
- Hydroxypyridine and hydroxyphenyl substituents increase melting points compared to unsubstituted cyclohexanone due to enhanced intermolecular interactions (e.g., H-bonding) .
- Bulky groups (e.g., tert-butyl) improve thermal stability but reduce solubility in polar solvents .
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